molecular formula C19H19ClN4O B2945397 3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034323-03-8

3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Cat. No.: B2945397
CAS No.: 2034323-03-8
M. Wt: 354.84
InChI Key: XWZZAMVAOYLQSQ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a synthetic small molecule characterized by a propanamide backbone linked to a 3-chlorophenyl group and a pyridinyl-pyrazole ethyl moiety.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-18-3-1-2-15(12-18)4-5-19(25)22-10-11-24-14-17(13-23-24)16-6-8-21-9-7-16/h1-3,6-9,12-14H,4-5,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZZAMVAOYLQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
  • Structure : Shares the 3-chlorophenyl-propanamide core but replaces the pyridinyl-pyrazole ethyl group with a benzothiazole ring.
N-(3-Chlorophenyl)-3-(1H-1,2,4-Triazol-1-yl)propanamide (Compound 8, )
  • Structure : Features a triazole ring instead of pyrazole and retains the 3-chlorophenyl group.
  • Synthesis : Reported yield of 34%, lower than some pyrazole-based analogs, possibly due to steric hindrance during triazole formation .

Variations in the Heterocyclic Ethyl Group

3-tert-Butyl-1-{2-[4-(Pyridin-4-yl)-1H-Pyrazol-1-yl]ethyl}urea (BK67768, )
  • Structure : Replaces the propanamide linkage with a urea group and introduces a tert-butyl substituent.
  • Implications : Urea groups generally improve metabolic stability but may reduce solubility compared to amides. The tert-butyl group could enhance hydrophobic interactions in enzyme binding pockets .
N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-amine ()
  • Structure : Contains a pyridin-3-yl-pyrazole core with a cyclopropylamine substituent.
  • Synthesis : Low yield (17.9%) highlights challenges in cyclopropane ring formation under mild conditions .
  • Characterization : HRMS and NMR data confirm structural integrity, with a melting point of 104–107°C, suggesting moderate thermal stability .

Pharmacologically Active Analogs

Fipronil Derivatives ()
  • Structure : Chlorophenyl-pyrazole-carbonitrile core with trifluoromethyl sulfonyl groups.
  • Activity: Broad-spectrum insecticidal activity via GABA receptor antagonism. The electron-withdrawing trifluoromethyl group enhances target binding compared to non-halogenated analogs .
3-Chloro-N-(2-((2-(Dimethylamino)ethyl)(Methyl)Amino)-4-Methoxy-5-((4-(1-Methyl-1H-Indol-3-yl)Pyrimidin-2-yl)Amino)Phenyl)Propanamide ()
  • Structure: Complex propanamide with dimethylaminoethyl and indolylpyrimidinyl groups.

Data Tables for Comparative Analysis

Research Findings and Implications

  • Synthetic Challenges : Pyridinyl-pyrazole ethyl groups (as in the target compound) often require multi-step syntheses with moderate yields (e.g., 17–73% in ), whereas triazole derivatives face steric limitations .
  • Activity Trends : Chlorophenyl groups enhance hydrophobic interactions, while pyridinyl-pyrazole moieties may improve solubility and target selectivity over benzothiazole or triazole analogs .
  • Thermal Stability : Melting points for analogs range from 104°C to 122°C, suggesting suitability for solid formulations .

Biological Activity

3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a compound of interest due to its potential biological activities. It belongs to the class of pyrazole derivatives, which have been widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H21ClN4O\text{C}_{19}\text{H}_{21}\text{Cl}\text{N}_{4}\text{O}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. One study reported that certain pyrazole derivatives exhibited IC50 values in the range of 26 µM to 49.85 µM against A549 lung cancer cells, indicating promising anticancer properties .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that related pyrazole derivatives possess antifungal and antibacterial activities. For example, a series of compounds were tested against Mycobacterium tuberculosis and various pathogenic fungi, yielding notable antifungal activity against strains such as Candida albicans .

3. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. Compounds with similar structures to this compound have been reported to inhibit inflammatory pathways and reduce cytokine production in various models . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in inflammation and cancer progression. For example, some pyrazoles selectively inhibit phosphodiesterase enzymes (PDEs), which play a role in regulating inflammatory responses .

Case Studies

StudyCompound TestedBiological ActivityIC50 Value
Bindi et al., 2022Pyrazole Derivative AAntitumor activity26 µM
Fan et al., 2022Pyrazole Derivative BCytotoxicity (A549)49.85 µM
Xia et al., 2022Pyrazole Derivative CAntifungal against C. albicansNot specified

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